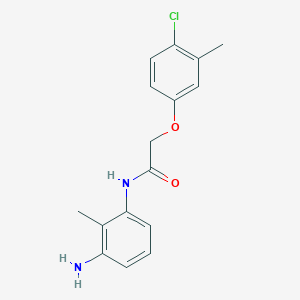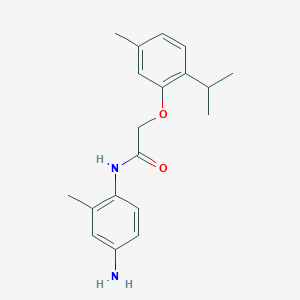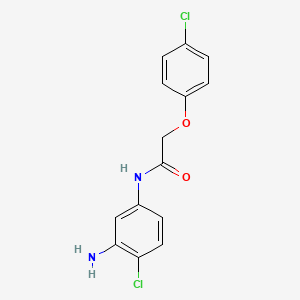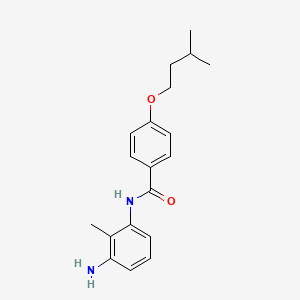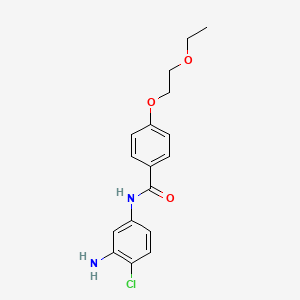
N-(3-Amino-4-chlorophenyl)-4-(2-ethoxyethoxy)-benzamide
説明
N-(3-Amino-4-chlorophenyl)-4-(2-ethoxyethoxy)-benzamide, also known as ACEA-1321, is an organic compound which is widely used in scientific research. It is a small molecule that has been found to have a variety of applications in laboratory experiments due to its ability to interact with a wide range of biological molecules. In
科学的研究の応用
Gastrokinetic Activity
A study by Kato et al. (1992) explored the synthesis and structure-activity relationships of various benzamide derivatives, including some related to N-(3-Amino-4-chlorophenyl)-4-(2-ethoxyethoxy)-benzamide. They evaluated these compounds for gastrokinetic activity by assessing their effects on gastric emptying in rats. This research highlights the potential use of these compounds in treating gastrointestinal disorders.
Neuroleptic Activity
Iwanami et al. (1981) conducted a study on benzamides, including compounds structurally related to N-(3-Amino-4-chlorophenyl)-4-(2-ethoxyethoxy)-benzamide. They evaluated these compounds for neuroleptic activity, finding a correlation between structure and inhibitory effects on apomorphine-induced stereotyped behavior in rats (Iwanami et al., 1981).
Crystalline Forms and Characterization
Yanagi et al. (2000) focused on the preparation and characterization of crystalline forms of a similar compound, revealing insights into its physical and chemical properties. This study provides valuable information for the development and optimization of benzamide-based drugs (Yanagi et al., 2000).
Dopamine D4 Receptor Ligand Studies
Research by Perrone et al. (2000) explored the structure-affinity relationship of benzamide derivatives as dopamine D4 receptor ligands. These findings are important for understanding the interaction of such compounds with neurological receptors and their potential therapeutic applications (Perrone et al., 2000).
Vibrational and Electronic Spectra Analysis
A study by Rao et al. (2015) investigated the vibrational, electronic, and nonlinear optical properties of N-aryl ring substituted benzamide compounds. This research offers insight into the physical and chemical properties of benzamide derivatives, which can be crucial for drug design and development (Rao et al., 2015).
Anticonvulsant Activity
Lambert et al. (1995) synthesized and evaluated benzamide derivatives for anticonvulsant activity. These studies provide a foundation for the potential use of benzamide compounds in treating seizure disorders (Lambert et al., 1995).
Synthesis and Pharmacological Activity
Another study by Yanagi et al. (1999) focused on the synthesis and pharmacological activity of benzamide derivatives, examining their affinity for serotonin receptors and their effects on gastric emptying. This research contributes to understanding the therapeutic potential of these compounds in gastrointestinal and neurological disorders (Yanagi et al., 1999).
Plant Growth Regulator Potential
Hatim and Joshi (2004) explored the potential of substituted benzamides as plant growth regulators. They synthesized various benzamides and tested their effects on plant growth, revealing the agricultural applications of these compounds (Hatim & Joshi, 2004).
特性
IUPAC Name |
N-(3-amino-4-chlorophenyl)-4-(2-ethoxyethoxy)benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19ClN2O3/c1-2-22-9-10-23-14-6-3-12(4-7-14)17(21)20-13-5-8-15(18)16(19)11-13/h3-8,11H,2,9-10,19H2,1H3,(H,20,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPTPSBZZXUPEHL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCOC1=CC=C(C=C1)C(=O)NC2=CC(=C(C=C2)Cl)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19ClN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-Amino-4-chlorophenyl)-4-(2-ethoxyethoxy)-benzamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



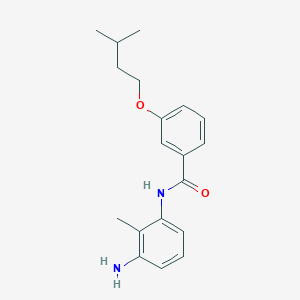




![3-[(2-Thienylmethyl)amino]propanamide](/img/structure/B1385058.png)

![N-(5-Amino-2-methoxyphenyl)-2-[2,4-DI(tert-butyl)-phenoxy]acetamide](/img/structure/B1385061.png)
